molecular formula C13H16N2OS2 B5827230 N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5827230
M. Wt: 280.4 g/mol
InChI Key: LKEGVYYQNNMMEA-UHFFFAOYSA-N
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Description

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole and thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The thiazole and thiophene rings are then coupled through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often used.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene.

Uniqueness

N-(4-TERT-BUTYL-13-THIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the combination of thiazole and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-13(2,3)10-8-18-12(14-10)15-11(16)7-9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEGVYYQNNMMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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